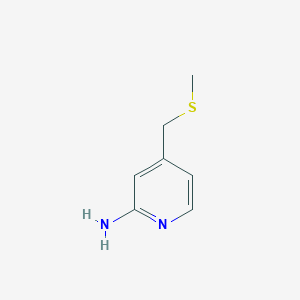

4-((Methylthio)methyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(methylsulfanylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSOFBRAWXUTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylthio Methyl Pyridin 2 Amine

Established Synthetic Pathways for 4-((Methylthio)methyl)pyridin-2-amine

Established methods for the synthesis of this compound primarily rely on the functionalization of pre-existing pyridine (B92270) rings. These pathways are characterized by their stepwise approach to building the target molecule.

Reaction of 4-Chloromethylpyridine with Methylthiol or Derivatives

A principal and well-established route to this compound involves the nucleophilic substitution of a halogenated precursor, specifically 2-amino-4-(chloromethyl)pyridine, with a methylthiol derivative. This method is a direct application of classical C-S bond formation chemistry.

The synthesis of the key intermediate, 2-amino-4-(chloromethyl)pyridine, can be achieved from 2-amino-4-methylpyridine (B118599). The methyl group of 2-amino-4-methylpyridine can be chlorinated using various reagents, such as thionyl chloride (SOCl₂), a reaction commonly used for converting hydroxymethylpyridines to their corresponding chloromethyl derivatives. abertay.ac.uk A patent for the synthesis of 2-amino-4-methylpyridine describes a multi-step process starting from ethyl 2-(4-methylfuran) formate, which undergoes ring expansion, hydroxyl chlorination, and dechlorination. google.com

Once 2-amino-4-(chloromethyl)pyridine is obtained, it can be reacted with a sulfur nucleophile like sodium thiomethoxide (NaSMe) or methyl mercaptan (CH₃SH) in the presence of a base. This reaction proceeds via an Sₙ2 mechanism to yield the final product.

Table 1: Reaction of 2-amino-4-(chloromethyl)pyridine with Methylthiol Derivatives

| Reactant 1 | Reactant 2 | Solvent | Base | Product |

| 2-amino-4-(chloromethyl)pyridine | Sodium thiomethoxide | Ethanol | - | This compound |

| 2-amino-4-(chloromethyl)pyridine | Methyl mercaptan | Dimethylformamide | Triethylamine | This compound |

This pathway's efficiency is contingent on the successful synthesis and isolation of the 2-amino-4-(chloromethyl)pyridine intermediate, which can be challenging due to the potential for side reactions.

Reductive Amination Approaches

Reductive amination represents another viable and established pathway for the synthesis of this compound. This method typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. organic-chemistry.orgmdpi.comnih.gov In this context, the synthesis would likely start from 2-amino-4-pyridinecarboxaldehyde.

The synthesis of 2-amino-4-pyridinecarboxaldehyde can be accomplished through the oxidation of 2-amino-4-(hydroxymethyl)pyridine, which is commercially available. sigmaaldrich.com The aldehyde can then be reacted with methanethiol, which, due to its volatility and unpleasant odor, is often handled as its more stable salt, sodium thiomethoxide. The in-situ formation of a hemiaminal or thioenamine intermediate, followed by reduction, would yield the target compound.

A variety of reducing agents can be employed in reductive amination, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.org The choice of reducing agent depends on the specific substrates and the desired reaction conditions.

Table 2: Reductive Amination for the Synthesis of this compound

| Aldehyde/Ketone | Amine Source | Reducing Agent | Solvent | Product |

| 2-amino-4-pyridinecarboxaldehyde | Methanethiol | Sodium cyanoborohydride | Methanol | This compound |

| 2-amino-4-pyridinecarboxaldehyde | Sodium thiomethoxide | Sodium borohydride | Tetrahydrofuran | This compound |

Novel and Green Synthesis Techniques

Recent advancements in organic synthesis have paved the way for more efficient and environmentally benign methods for constructing C-S bonds and synthesizing aminopyridines.

Catalytic Synthesis Routes

Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-S bond formation. accelachem.com While traditionally used for aryl halides, modern methods are being developed for the direct C-H functionalization of heterocycles. A potential catalytic route to this compound could involve the direct thiomethylation of a 4-methyl-2-aminopyridine derivative.

Palladium-catalyzed reactions are particularly prominent in this area. accelachem.com These methods could offer a more atom-economical and convergent approach compared to the classical multi-step syntheses.

Sustainable Methodologies in Aminopyridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aminopyridines. orientjchem.orgbldpharm.com This includes the use of safer solvents, minimizing waste, and employing catalytic methods. For instance, multicomponent reactions (MCRs) offer a green and efficient way to synthesize highly substituted pyridines in a single step from simple starting materials. nih.gov While a direct MCR for this compound has not been reported, the development of such a process from readily available precursors would represent a significant advancement in its synthesis.

Another green approach involves the use of biocatalysis. Reductive amination can be carried out using amine dehydrogenases (AmDHs), which offer high selectivity and operate under mild, aqueous conditions. frontiersin.org The application of a suitable AmDH could provide an environmentally friendly route to this compound.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the nucleophilic substitution pathway, key parameters to optimize include the choice of solvent, base, temperature, and reaction time. Aprotic polar solvents like DMF or DMSO can accelerate Sₙ2 reactions. The choice of a non-nucleophilic base is important to avoid side reactions.

In reductive amination, the pH of the reaction medium is a critical factor. The formation of the iminium ion intermediate is favored under mildly acidic conditions. The choice of reducing agent also plays a significant role; for instance, sodium cyanoborohydride is often preferred for its selectivity in reducing the iminium ion in the presence of the carbonyl group. organic-chemistry.org

For any synthetic route, purification of the final product is a key consideration. A patent on the purification of 2-amino-4-methylpyridine suggests a method involving salification with a dilute acid, extraction of organic impurities, and then basification to precipitate the purified product. google.com A similar strategy could likely be applied to purify this compound.

Table 3: General Parameters for Optimization

| Synthetic Step | Parameter to Optimize | Potential Range/Options | Desired Outcome |

| Nucleophilic Substitution | Solvent | Ethanol, DMF, Acetonitrile | Increased reaction rate and yield |

| Nucleophilic Substitution | Temperature | Room temperature to reflux | Complete conversion without decomposition |

| Reductive Amination | pH | 4-6 | Optimal iminium ion formation |

| Reductive Amination | Reducing Agent | NaBH₄, NaBH₃CN, H₂/Catalyst | High yield and chemoselectivity |

| Purification | Method | Crystallization, Chromatography, Acid/Base Extraction | High purity of the final product |

Solvent Effects on Synthetic Efficiency

Nucleophilic aromatic substitution (SNAr) reactions, a class of reactions relevant to the synthesis of pyridine derivatives, are significantly affected by the solvent's polarity and its ability to stabilize charged intermediates. researchgate.net For the substitution of a chloromethyl group with a methylthiolate, polar aprotic solvents are generally favored. These solvents can solvate the cation of the methylthiolate salt (e.g., sodium or potassium) without strongly solvating the nucleophilic anion, thus enhancing its reactivity.

The following table summarizes the potential effects of different solvent classes on the nucleophilic substitution step for the synthesis of this compound, based on general principles of SNAr reactions. rsc.orgnih.gov

| Solvent Class | Examples | Expected Effect on Efficiency | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile | High | Good solubility for reactants and stabilization of the transition state. google.com |

| Polar Protic | Water, Ethanol, Methanol | Moderate to Low | Can solvate and deactivate the nucleophile through hydrogen bonding. researchgate.netyoutube.com |

| Nonpolar | Toluene, Hexane | Low | Poor solubility of ionic reactants, leading to slow reaction rates. |

This table is based on general principles of nucleophilic substitution reactions and not on experimentally verified data for the specific synthesis of this compound.

Research on related pyridine syntheses has demonstrated the utility of solvents like dimethylformamide (DMF) for nucleophilic substitution reactions involving purine (B94841) and pyridine derivatives. nih.gov For instance, the synthesis of 2-amino-4-methylpyridine has been carried out in DMF, highlighting its suitability for reactions involving substituted pyridines. google.com The reaction of 2,4-dinitrobenzenesulfonyl chloride with propylamine, another example of an SNAr reaction, shows a preference for solvents that can accept hydrogen bonds, which can influence the reaction mechanism. rsc.org

Temperature and Pressure Influences on Reaction Outcomes

Temperature is another crucial parameter that governs the rate and selectivity of the synthesis of this compound. Generally, an increase in temperature leads to an increase in the reaction rate, as it provides the necessary activation energy for the reaction to proceed. However, excessively high temperatures can lead to the formation of undesired byproducts and decomposition of the reactants or the product.

For the proposed synthesis, the temperature for the nucleophilic substitution of the 4-(chloromethyl) group would need to be carefully optimized. Based on analogous reactions, a moderately elevated temperature is often required to achieve a reasonable reaction rate. For example, a patent describing the synthesis of 2-amino-4-methylpyridine from 2-amino-3-chloro-4-methylpyridine specifies a reaction temperature of 150 °C. google.com

The following table outlines the potential influence of temperature on the synthesis of this compound.

| Temperature Range | Expected Outcome | Rationale |

| Low (e.g., 0-25 °C) | Slow reaction rate | Insufficient thermal energy to overcome the activation energy barrier. |

| Moderate (e.g., 50-100 °C) | Increased reaction rate, potentially good yield | Optimal balance between reaction speed and selectivity. |

| High (e.g., >150 °C) | Faster reaction, but risk of side reactions and decomposition | May lead to the formation of impurities and reduced overall yield. google.com |

This table is based on general principles of chemical kinetics and data from analogous reactions, not on specific experimental data for the synthesis of this compound.

Pressure is generally not a significant factor in the synthesis of this compound when conducted in the liquid phase under standard atmospheric conditions. However, if gaseous reactants were involved or if the reaction were to be carried out at temperatures significantly above the boiling point of the solvent, the reaction would need to be performed in a sealed vessel under elevated pressure to maintain the liquid phase. For the hydrogenation step in the synthesis of a related compound, 2-aminomethyl-4-methyl pyridine, a pressure of 20 psi was utilized. google.com This indicates that for certain reduction steps that might be part of alternative synthetic routes, pressure could be a relevant parameter.

Chemical Reactivity and Transformation of 4 Methylthio Methyl Pyridin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.orguoanbar.edu.iqlibretexts.org Furthermore, under the acidic conditions often required for EAS, the ring nitrogen is protonated, further increasing this deactivating effect. wikipedia.org

For 4-((methylthio)methyl)pyridin-2-amine, the outcome of EAS is governed by the directing effects of the substituents.

2-Amino Group: This is a strongly activating, ortho-, para-directing group. However, in strongly acidic media, it is protonated to the anilinium ion (-NH3+), which is a deactivating, meta-directing group. organicchemistrytutor.comlibretexts.org

4-((Methylthio)methyl) Group: This alkyl-type group is weakly activating and directs electrophiles to the ortho and para positions relative to itself (i.e., the 3- and 5-positions). libretexts.orgchemistrytalk.org

Given these competing influences, predicting the precise outcome is complex. If the reaction is carried out under conditions where the amino group is not fully protonated, its strong activating and directing effect would favor substitution at the 3- and 5-positions. If the amino group is protonated, both the resulting ammonium group and the 4-substituent would direct incoming electrophiles to the 3- and 5-positions. Therefore, electrophilic attack is most likely to occur at the C-3 or C-5 positions of the pyridine ring.

Halogenation: Halogenation of 2-aminopyridine (B139424) derivatives has been studied. For instance, the reaction of 2-aminopyridine with 5,5-dibromobarbituric acid can lead to the formation of 5-bromo-2-aminopyridine. scielo.org.mxscielo.org.mx The halogenation of 2-aminopyrazines, a related class of compounds, can be controlled to produce mono- or di-halogenated products, with substitution often occurring at the 5-position. thieme.de For this compound, halogenation would be expected to yield primarily the 3-halo or 5-halo derivative.

| Reaction Type | Typical Reagents | Expected Major Product(s) | Controlling Factors |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), Br2, N-Chlorosuccinimide (NCS) | 3-Halo- and/or 5-Halo-4-((methylthio)methyl)pyridin-2-amine | Directing effects of amino and alkyl groups; reaction acidity. researchgate.netgoogle.com |

| Nitration | HNO3/H2SO4 | 3-Nitro- and/or 5-Nitro-4-((methylthio)methyl)pyridin-2-amine | Harsh conditions required; protonation of the amino group directs meta. wikipedia.orgquora.com |

| Sulfonation | Fuming H2SO4 | This compound-3-sulfonic acid and/or -5-sulfonic acid | Vigorous conditions needed; often reversible. wikipedia.org |

Nucleophilic Reactions at the Amino Group and Methylthio-Methyl Moiety

The presence of lone pairs of electrons on both the nitrogen of the amino group and the sulfur of the methylthio group makes these sites nucleophilic.

Reactions at the Amino Group: The primary amino group at the C-2 position is a key site for nucleophilic reactions, allowing for alkylation, acylation, and condensation reactions.

Alkylation and Acylation: N-monoalkylation of 2-aminopyridines can be achieved using a carboxylic acid and sodium borohydride (B1222165) in a reductive amination process. researchgate.netresearchgate.net Direct alkylation can be complex as it can occur at the ring nitrogen as well. Acylation would proceed readily on the exocyclic amino group.

Condensation and Cyclization: 2-Aminopyridines are valuable precursors for the synthesis of fused heterocyclic systems. They undergo condensation reactions with a variety of carbonyl compounds and other electrophiles. For example, reaction with β-ketoesters or malonic esters can lead to the formation of pyrido[1,2-a]pyrimidine derivatives. nih.govacs.orgacs.org Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, provide access to 3-aminoimidazo-fused heterocycles. researchgate.net

Reactions at the Methylthio-Methyl Moiety: The sulfur atom in the methylthio group is nucleophilic and can react with electrophiles, such as alkyl halides, to form sulfonium salts. The adjacent methylene (B1212753) group is activated by the sulfur atom, making its protons acidic. Treatment with a strong base, such as an organolithium reagent, could lead to deprotonation to form a carbanion. This nucleophilic carbon center can then react with various electrophiles, allowing for the elongation and functionalization of the side chain. researchgate.net In some contexts, an alkylthio group can be displaced in nucleophilic substitution reactions, although this is less common than for halogens.

| Reactive Site | Reaction Type | Example Reagents | Potential Product Class |

|---|---|---|---|

| Amino Group | Reductive Alkylation | Aldehyde/Ketone, NaBH4 | N-Alkyl-4-((methylthio)methyl)pyridin-2-amine researchgate.net |

| Amino Group | Acylation | Acetyl chloride, Acetic anhydride | N-(4-((Methylthio)methyl)pyridin-2-yl)acetamide |

| Amino Group | Condensation/Cyclization | Ethyl acetoacetate | Pyrido[1,2-a]pyrimidinone derivative nih.gov |

| Methylthio Group (Sulfur) | Alkylation | Methyl iodide | Sulfonium salt |

| Methylthio-Methyl (Methylene) | Deprotonation/Alkylation | n-BuLi, then an electrophile (e.g., R-X) | 4-(1-(Methylthio)alkyl)pyridin-2-amine researchgate.net |

Oxidation Reactions of the Methylthio Group

The sulfur atom in the methylthio group is in its lowest oxidation state (-2) and is readily susceptible to oxidation. This allows for the synthesis of the corresponding sulfoxide (B87167) and sulfone derivatives, which can have significantly different chemical and physical properties.

Oxidation to Sulfoxide: Mild oxidizing agents, such as sodium periodate (NaIO₄) or a stoichiometric amount of hydrogen peroxide (H₂O₂), can selectively oxidize the sulfide (B99878) to a sulfoxide.

Oxidation to Sulfone: Stronger oxidizing agents, or an excess of milder ones, will further oxidize the sulfoxide to the sulfone. Reagents like potassium permanganate (KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA), or excess hydrogen peroxide are commonly used for this transformation.

The electronic properties of the pyridine ring can be modulated by these oxidations. The sulfoxide and particularly the sulfone groups are strongly electron-withdrawing, which would further deactivate the pyridine ring towards electrophilic substitution.

Reduction Reactions of the Pyridine Ring

The aromatic pyridine ring can be reduced to form partially saturated dihydropyridines or fully saturated piperidines. The choice of reducing agent and reaction conditions determines the extent of reduction.

Catalytic Hydrogenation: This is a common method for the complete reduction of the pyridine ring to a piperidine ring. Catalysts such as platinum, palladium, or rhodium on a carbon support (e.g., PtO₂, Pd/C) are typically used under hydrogen pressure. The substituents on the ring can influence the reaction conditions required.

Dissolving Metal Reduction: Reductions using sodium in liquid ammonia (Birch reduction) can also be employed, often leading to 1,4-dihydropyridine derivatives.

Hydride Reductions: While sodium borohydride (NaBH₄) is generally not powerful enough to reduce a neutral pyridine ring, it can reduce pyridinium salts. acs.orgwikipedia.org Therefore, activation of the pyridine ring by N-alkylation or N-acylation would render it susceptible to reduction by hydride reagents.

For this compound, catalytic hydrogenation would be expected to yield 4-((methylthio)methyl)piperidine-2-amine.

Rearrangement Reactions and Isomerization Pathways

Substituted pyridines can undergo various skeletal reorganizations under specific conditions. While no rearrangements have been specifically documented for this compound, related structures provide insight into potential transformations.

Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution reaction. A relevant example is the Smiles rearrangement of 2-tetrazolylthio-3-aminopyridines, which occurs under acidic conditions. This suggests that under certain circumstances, intramolecular reactions involving the amino and methylthio-methyl groups, or derivatives thereof, could be possible.

Cycloisomerization: Metal-catalyzed reactions can induce isomerization. For example, ruthenium complexes can catalyze the cycloisomerization of azadienynes to form substituted pyridine derivatives, highlighting the role of metals in rearranging pyridine precursors. acs.org

Positional Isomerization: The synthesis of different isomers by strategically placing substituents on the pyridine ring is a common practice in medicinal chemistry to modulate photophysical and biological properties. nih.gov While not a reaction of the target molecule itself, it underscores the importance of substituent placement on the pyridine scaffold.

These types of rearrangements typically require specific reagents or conditions (e.g., strong acid/base, metal catalyst, photochemistry) and are not spontaneous processes.

Mechanistic Investigations of Reactions Involving 4 Methylthio Methyl Pyridin 2 Amine

Reaction Kinetics and Rate Determining Steps

While detailed kinetic studies specifically for 4-((Methylthio)methyl)pyridin-2-amine are not extensively documented in publicly available literature, the kinetics of its reactions can be inferred from studies on analogous compounds. The reactivity of this molecule is primarily dictated by the nucleophilic amino group and the oxidizable methylthio group.

Kinetic studies on similar thio-compounds have demonstrated that the rate of oxidation reactions can be influenced by the concentrations of both the substrate and the oxidizing agent. For instance, a study on the oxidation of 2-Amino-4-(methyl-thio)butanoic acid revealed that the reaction follows first-order kinetics with respect to the oxidant and fractional-order kinetics with respect to the substrate and acid concentration . This suggests that the initial interaction between the oxidant and the sulfur atom of the methylthio group is a critical step in the reaction sequence. The rate-determining step in such oxidations is often the electrophilic attack on the electron-rich sulfur atom .

For reactions involving the amino group, such as nucleophilic substitution, the rate is dependent on the nucleophilicity of the amine and the electrophilicity of the reacting partner . The electronic properties of the pyridine (B92270) ring, influenced by the methylthiomethyl substituent at the 4-position, will modulate the nucleophilicity of the 2-amino group. Kinetic data from studies on the reaction of various 2- and 4-substituted aminopyridine methiodides with hydroxide ions show a significant difference in reactivity based on the substituent's position, highlighting the sensitivity of reaction rates to the electronic environment of the pyridine ring.

Interactive Table: Kinetic Data for Reactions of Substituted Pyridine Derivatives. Note: This data is for illustrative purposes and is based on findings for structurally related compounds.

| Reactant | Reaction Type | Rate Constant (k) | Conditions |

| 2-Amino-4-(methyl-thio)butanoic acid | Oxidation | Varies with reactant concentrations | Acidic medium |

| 2-Dimethylaminopyridine methiodide | Nucleophilic substitution | 8.5 x 10³ times > 4-isomer | 20 °C in water |

| 4-Dimethylaminopyridine methiodide | Nucleophilic substitution | - | 20 °C in water |

Elucidation of Reaction Intermediates

The identification of reaction intermediates is paramount to confirming a proposed reaction mechanism. For this compound, various reactions would proceed through distinct transient species.

In the oxidation of the methylthio group, a plausible intermediate would be a sulfoxide (B87167), which could then be further oxidized to a sulfone . Spectroscopic techniques such as NMR and mass spectrometry are instrumental in identifying these oxidized products, thereby confirming the stepwise nature of the oxidation process.

In reactions involving the amino group, such as the formation of Schiff bases, an imine intermediate is formed through the nucleophilic attack of the amine on a carbonyl compound, followed by dehydration mdpi.com. While often unstable, these imine intermediates can sometimes be isolated or trapped, providing direct evidence for the reaction pathway. In more complex reactions like cyclocondensations, which are crucial for synthesizing fused heterocyclic systems, the initial adducts and subsequent cyclized intermediates dictate the final product structure . The isolation and characterization of these intermediates, or their detection by in-situ monitoring techniques, are key to elucidating the reaction mechanism.

Transition State Analysis in Chemical Transformations

The transition state is the highest energy point along the reaction coordinate and is a critical concept in understanding reaction rates. While experimental observation of transition states is challenging due to their fleeting nature, their properties can be inferred from kinetic data and computational modeling.

For reactions of this compound, the structure of the transition state will vary depending on the reaction type. In a nucleophilic aromatic substitution reaction where the methylthio group might act as a leaving group, the transition state would involve the formation of a Meisenheimer-like complex, where the incoming nucleophile and the leaving group are simultaneously attached to the pyridine ring. The stability of this transition state, and thus the reaction rate, would be influenced by the electronic stabilization provided by the pyridine ring and its substituents.

In the hydrolysis of related imine-containing pyridine derivatives, the transition state for the hydration step involves the concerted formation of a C-O bond and an N-H bond, with the simultaneous cleavage of an O-H bond from a water molecule mdpi.com. The calculated high energy barrier for such a transition state can explain why the reaction may not be favorable under certain conditions mdpi.com.

Computational Approaches to Reaction Mechanism Prediction

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding reaction mechanisms mdpi.com. These methods allow for the calculation of the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states mdpi.comresearchgate.net.

For this compound, DFT calculations could be employed to:

Model the reaction pathways for oxidation of the methylthio group, determining the activation energies for the formation of the sulfoxide and sulfone.

Investigate the mechanism of nucleophilic substitution at the amino group, comparing the energy barriers for different electrophiles.

Elucidate the plausible mechanisms for more complex reactions, such as cyclocondensation or cross-coupling reactions, by mapping out the entire reaction coordinate researchgate.net.

A computational study on the reaction of 4-methyl aniline with hydroxyl radicals provides a template for how such investigations could be conducted. This study used DFT methods to calculate the potential energy surface, identify various reaction paths (addition and abstraction), and compute the rate constants using transition state theory and RRKM theory mdpi.comresearchgate.net. The results revealed the dominant reaction products and provided detailed kinetic information over a range of temperatures and pressures mdpi.comresearchgate.net. A similar approach for this compound would provide invaluable insights into its reactivity.

Interactive Table: Computational Methods in Reaction Mechanism Studies.

| Computational Method | Application | Information Obtained |

| Density Functional Theory (DFT) | Elucidation of reaction pathways | Geometries of reactants, products, intermediates, and transition states; reaction energies and activation barriers mdpi.com |

| Transition State Theory (TST) | Calculation of reaction rates | Rate constants for elementary reaction steps mdpi.comresearchgate.net |

| Rice–Ramsperger–Kassel–Marcus (RRKM) Theory | Calculation of rate constants for unimolecular reactions | Pressure and temperature dependence of reaction rates mdpi.comresearchgate.net |

| Intrinsic Reaction Coordinate (IRC) | Confirmation of transition states | Connection between a transition state and the corresponding reactants and products mdpi.com |

Derivatization Strategies and Functionalization of 4 Methylthio Methyl Pyridin 2 Amine

Modifications at the Pyridine (B92270) Nitrogen

The nitrogen atom within the pyridine ring of 4-((Methylthio)methyl)pyridin-2-amine is a key site for functionalization. Its lone pair of electrons allows it to act as a nucleophile or a Brønsted-Lowry base, enabling a range of chemical transformations.

N-Oxidation: The pyridine nitrogen can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits altered electronic properties, with the N-O bond capable of donating electron density into the pyridine ring, which can influence the reactivity of the other functional groups.

N-Alkylation and N-Arylation: The pyridine nitrogen can also undergo alkylation or arylation. Alkylation can be accomplished using alkyl halides, and the reaction rate is sensitive to the polarity of the solvent. Arylation can be achieved through various cross-coupling reactions, often catalyzed by transition metals. These modifications introduce steric bulk and can significantly alter the solubility and biological activity of the parent molecule.

N-Amination: Electrophilic aminating agents can be employed to introduce an amino group at the pyridine nitrogen, forming an N-aminopyridinium salt. These salts are versatile intermediates that can undergo further transformations.

| Modification | Reagent(s) | Product Type |

| N-Oxidation | m-CPBA, H₂O₂/AcOH | Pyridine-N-oxide |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkylpyridinium salt |

| N-Arylation | Aryl halide, catalyst | N-Arylpyridinium salt |

| N-Amination | Electrophilic aminating agent | N-Aminopyridinium salt |

Functionalization of the Amino Group

The primary amino group at the 2-position of the pyridine ring is a highly reactive nucleophilic center, making it a prime target for a wide array of functionalization reactions.

Amidation and Sulfonamidation Reactions

Amidation: The primary amino group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. For instance, the reaction of 2-amino-4-methylpyridine (B118599) with acetic anhydride is a common method for the synthesis of N-(4-methylpyridin-2-yl)acetamide. nih.gov This reaction is a classic example of N-acylation and is a fundamental transformation in organic synthesis.

Sulfonamidation: Similarly, sulfonamides can be synthesized by reacting the amino group with sulfonyl chlorides. For example, the reaction of 2-amino-4-methylpyridine with benzenesulfonyl chloride in a slightly basic aqueous medium yields N-(4-methylpyridin-2-yl)benzenesulfonamide. nih.gov Sulfonamides are an important class of compounds with a wide range of biological activities.

| Reaction | Reagent(s) | Functional Group Formed |

| Amidation | Acyl chloride, Acid anhydride | Amide |

| Sulfonamidation | Sulfonyl chloride | Sulfonamide |

Alkylation and Arylation of the Amine

Alkylation: The amino group can be alkylated using alkyl halides. However, the reaction of a primary amine with an alkyl halide can often lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt due to the increasing nucleophilicity of the alkylated amine products. Control of stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation. For instance, N-alkyl-N-(4-methylpyridin-2-yl)benzenesulfonamide derivatives can be synthesized from the corresponding sulfonamide by treatment with alkyl halides using a strong base like lithium hydride. nih.gov

Arylation: The introduction of an aryl group onto the amino nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves the use of a palladium or copper catalyst to couple the amine with an aryl halide or triflate. C4-selective arylation of pyridines has also been reported using N-aminopyridinium salts. researchgate.net

Transformations of the Methylthio-Methyl Side Chain

The methylthio-methyl group at the 4-position of the pyridine ring offers another avenue for derivatization, primarily through reactions involving the sulfur atom.

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the methylthio group can be selectively oxidized to form either the corresponding sulfoxide or sulfone. The choice of oxidizing agent and reaction conditions determines the final product.

Sulfoxide Formation: Mild oxidizing agents, such as one equivalent of m-CPBA or hydrogen peroxide, are typically used to convert the sulfide (B99878) to a sulfoxide. The resulting sulfoxide introduces a chiral center at the sulfur atom and significantly increases the polarity of the molecule.

Sulfone Formation: Stronger oxidizing conditions, such as an excess of m-CPBA or potassium permanganate, will further oxidize the sulfide or the sulfoxide to the corresponding sulfone. The sulfone group is a strong electron-withdrawing group and can have a profound impact on the electronic properties of the pyridine ring. The oxidation of a methylthio group to a methylsulfonyl group is a known transformation in the synthesis of various pharmaceutical intermediates.

| Oxidation State | Typical Reagent(s) | Product |

| Sulfoxide | m-CPBA (1 equiv.), H₂O₂ | 4-((Methylsulfinyl)methyl)pyridin-2-amine |

| Sulfone | m-CPBA (>2 equiv.), KMnO₄ | 4-((Methylsulfonyl)methyl)pyridin-2-amine |

Cleavage and Replacement of the Methylthio Group

The methylthio group can be cleaved or replaced under certain reaction conditions, providing a route to further diversify the 4-position of the pyridine ring. Nickel-induced Grignard reactions have been shown to be effective for the replacement of methylthio groups on aromatic heterocycles with hydrogen, alkyl, or aryl groups. This type of transformation allows for the introduction of a wide range of substituents at the 4-position, significantly expanding the chemical space accessible from this compound.

Applications of 4 Methylthio Methyl Pyridin 2 Amine in Complex Organic Synthesis

Role as a Key Synthetic Building Block in Heterocyclic Chemistry

In principle, the structure of 4-((Methylthio)methyl)pyridin-2-amine offers several reactive sites that could be exploited in the synthesis of more complex heterocyclic systems. The 2-amino group is a versatile handle for various transformations. For instance, the reactivity of 2-aminopyridines, in general, allows for the construction of fused heterocyclic systems through reactions with bifunctional reagents. rsc.orgnih.gov The amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and condensation reactions, which are fundamental in building diverse molecular frameworks.

The pyridine (B92270) ring itself provides a scaffold that can be further functionalized. The nitrogen atom in the ring can be quaternized, and the ring can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the directing effects of the existing substituents. The presence of both an amino group and a methylthio group influences the electronic properties and reactivity of the pyridine ring.

However, specific examples of this compound being used as a key building block in the synthesis of other heterocyclic compounds are not extensively documented in peer-reviewed literature. While the general reactivity of 2-aminopyridines is well-established, dedicated studies on this particular molecule are lacking. rsc.org

Precursor for Advanced Organic Molecules and Scaffolds

The potential of this compound as a precursor for advanced organic molecules and scaffolds can be inferred from the known chemistry of its constituent parts. The 2-aminopyridine (B139424) moiety is a key feature in a number of biologically active compounds. For example, analogues of 2-amino-4-methylpyridine (B118599) have been investigated as inhibitors for inducible nitric oxide synthase. nih.gov This suggests that derivatives of this compound could also be explored for medicinal chemistry applications.

The methylthiomethyl group at the 4-position introduces a sulfur atom, which can be a site for further chemical modification. For instance, the sulfide (B99878) could potentially be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic and steric properties of the molecule, thereby influencing its biological activity or its utility as a synthetic intermediate.

Despite these theoretical possibilities, the scientific literature does not currently provide specific examples of advanced organic molecules or complex scaffolds that are synthesized directly from this compound. Its primary availability appears to be from chemical suppliers, indicating its potential use in proprietary or undisclosed research and development. bldpharm.comsynblock.com

Polymer Chemistry Applications

The application of pyridine-containing compounds in polymer chemistry is a well-established field. For instance, poly(vinyl pyridine) and its derivatives are known to have interesting solvation and solid-state properties. However, a search of the available literature and patent databases did not yield any specific examples of this compound being used as a monomer or a component in polymer synthesis. The presence of the reactive amino group could theoretically allow for its incorporation into polymer chains through polycondensation or other polymerization techniques. The methylthio group might also impart specific properties to a resulting polymer. Nevertheless, this remains a purely speculative area of application without direct supporting research.

Computational and Theoretical Studies of 4 Methylthio Methyl Pyridin 2 Amine

Electronic Structure and Molecular Orbital Analysis

A thorough analysis of the electronic structure of 4-((Methylthio)methyl)pyridin-2-amine, including the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), is essential for predicting its reactivity and stability. numberanalytics.comwikipedia.org The pyridine (B92270) ring, an aromatic heterocycle, possesses a delocalized π-electron system. wikipedia.org The introduction of an amino group at the 2-position and a (methylthio)methyl group at the 4-position is expected to significantly influence this electronic arrangement. The amino group typically acts as an electron-donating group, while the sulfur-containing substituent can have more complex effects. However, without specific DFT or other ab initio calculations for this molecule, a precise description of its molecular orbitals and electronic properties remains speculative.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

The prediction of spectroscopic data is a key application of computational chemistry. researchgate.netnih.gov

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of a molecule. stenutz.euacs.org For this compound, these predictions would depend on the electronic environment of each nucleus, which is influenced by the neighboring functional groups. While general substituent effects on the chemical shifts of pyridines are known, precise predictions for this specific arrangement are not available. stenutz.eu

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can simulate the IR spectrum by calculating the frequencies and intensities of these vibrations. For this compound, characteristic vibrational bands would be expected for the N-H stretching of the amino group, the C-H stretching of the methyl and methylene (B1212753) groups, the C-S stretching of the thioether, and the various vibrations of the pyridine ring. However, specific calculated frequencies and assignments are not documented.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. acs.orgsielc.com Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. researchgate.netsharif.edu The spectrum of this compound would be characterized by π-π* transitions within the aromatic pyridine ring, which would be modulated by the amino and (methylthio)methyl substituents. The exact wavelengths of maximum absorption (λmax) have not been computationally determined.

Conformational Analysis and Energy Landscapes

The presence of the flexible (methylthio)methyl side chain introduces conformational complexity to this compound. A comprehensive conformational analysis would involve mapping the potential energy surface of the molecule by rotating the single bonds in this side chain. This analysis would identify the most stable conformers and the energy barriers between them. Such studies are crucial for understanding how the molecule might interact with biological targets or pack in a crystal lattice. At present, the energy landscape and preferred conformations of this compound have not been computationally elucidated.

Intermolecular Interactions and Solvation Effects

The nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, is critical for understanding the solid-state properties and solubility of a compound. nih.govcore.ac.ukmdpi.com The amino group in this compound can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The pyridine ring can also participate in π-π stacking interactions.

Solvation models, such as the Polarizable Continuum Model (PCM), are used to study how a solvent affects the properties of a molecule. youtube.comnih.govyoutube.com The solubility and behavior of this compound in different solvents would be influenced by its ability to interact with solvent molecules. A computational study of solvation effects would provide valuable information on its behavior in solution, but such a study for this specific compound is not currently available.

Future Directions and Emerging Research Avenues

Integration into Automated Synthesis Platforms

The synthesis of complex molecules is increasingly benefiting from the precision and efficiency of automated platforms, particularly those utilizing flow chemistry. mdpi.comthieme-connect.de This technology offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters like temperature and time, and improved scalability. thieme-connect.deacs.org For a molecule like 4-((Methylthio)methyl)pyridin-2-amine, whose parent structure, pyridin-2-amine, is a crucial component in pharmaceuticals, this approach is particularly relevant. rsc.orgwikipedia.org

Table 1: Comparison of Batch vs. Flow Synthesis for Pyridine (B92270) Derivatives

| Feature | Batch Synthesis | Flow Synthesis | Potential Advantage for this compound |

|---|---|---|---|

| Scalability | Often requires re-optimization for different scales | Easily scaled by extending run time or using parallel reactors | Efficient production for research and potential commercial applications. |

| Safety | Handling of hazardous reagents and exotherms can be risky | Improved temperature control and smaller reaction volumes enhance safety thieme-connect.de | Safer handling of potentially reactive intermediates. |

| Reaction Control | Less precise control over mixing and temperature | Precise control over residence time, temperature, and stoichiometry thieme-connect.de | Higher yields and purity of the final product. |

| Multi-step Synthesis | Requires isolation and purification at each step | Allows for "telescoped" reactions without intermediate workup mdpi.com | Rapid synthesis of diverse derivatives for screening. |

Exploration of Novel Catalytic Reactions

The pyridine ring is a foundational structure in numerous pharmaceuticals and functional materials, yet its direct and selective functionalization can be challenging due to its electron-deficient nature. rsc.orgrsc.org Future research should focus on exploring novel catalytic reactions involving this compound, both as a substrate and as a ligand for catalysts.

Recent advances in C-H bond functionalization offer a powerful strategy for modifying pyridine rings directly, minimizing the need for pre-functionalized starting materials. rsc.orgnih.gov Applying these methods to this compound could allow for the selective introduction of new functional groups at various positions on the pyridine core, leading to a diverse range of new chemical entities.

Furthermore, the development of new cross-coupling reactions is a vibrant area of research. While the Suzuki-Miyaura cross-coupling is a workhorse in industry, its application to 2-substituted pyridines can be problematic. rsc.orgnih.gov Research into alternative coupling partners, such as pyridine sulfinates, has shown great promise for overcoming these limitations and could be applied to derivatives of this compound. rsc.org Additionally, novel transformations like pyridine-pyridine cross-coupling reactions, which proceed via radical intermediates, open up new possibilities for creating complex bipyridine structures that are otherwise difficult to access. nih.govresearchgate.net The aminopyridine moiety and the methylthio group in the target compound could also be leveraged to direct these catalytic transformations with high regioselectivity.

Advanced Materials Science Applications

Functionalized pyridines are increasingly used as building blocks for advanced materials. nih.govbohrium.com The specific combination of a chelating 2-aminopyridine (B139424) unit and a sulfur-containing side chain in this compound makes it an attractive candidate for applications in materials science, particularly in the construction of Metal-Organic Frameworks (MOFs) and organic electronic devices.

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The ability to functionalize the organic linkers allows for the tuning of the MOF's properties for applications in gas storage, separation, and catalysis. nih.gov Pyridine derivatives are excellent ligands for MOF synthesis. nih.govrsc.org The incorporation of this compound as a ligand could lead to novel MOF structures with unique properties. The nitrogen atoms of the pyridine ring and the amino group can coordinate to metal centers, while the thioether group could serve as a site for post-synthetic modification or as an active site for catalysis. acs.org Studies have shown that the position of the nitrogen donor atom in pyridine-based linkers significantly influences the resulting MOF structure, suggesting that the specific geometry of this compound could yield new and interesting framework topologies. nih.gov

In the realm of organic electronics, donor-acceptor molecules containing pyridine rings have been investigated as emitters for organic light-emitting diodes (OLEDs). bohrium.com The pyridin-2-amine scaffold can act as part of a donor or acceptor unit in such systems. By coupling this compound with other aromatic systems, it may be possible to create novel materials with tailored photophysical and electrochemical properties suitable for use in electronic devices.

Computational Design of New Derivatives with Tuned Reactivity

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. ijpsonline.com In silico methods, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) analysis, can be employed to design new derivatives of this compound with fine-tuned reactivity and properties. mostwiedzy.plnih.govnih.gov

DFT calculations can predict the geometric and electronic structures of molecules, offering insights into their stability, reactivity, and potential reaction pathways. mostwiedzy.plmdpi.com This approach can be used to model the interaction of this compound derivatives with catalytic metal centers or to predict their photophysical properties for materials science applications. rsc.orgacs.org For instance, computational studies can help understand how different substituents on the pyridine ring would affect the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is crucial for designing materials for organic electronics. bohrium.com

Furthermore, in silico screening of virtual libraries of derivatives can identify promising candidates for specific applications, such as selective enzyme inhibitors or catalysts. nih.govnih.gov By creating a virtual library based on the this compound scaffold and using docking and QSAR models, researchers can prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. nih.govresearchgate.net This predictive modeling can guide the synthetic efforts described in the sections above, creating a synergistic workflow for the development of new, high-value molecules.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridin-2-amine |

| Piroxicam |

| Sulfapyridine |

| Tenoxicam |

| Tripelennamine |

| Sodium amide |

| Pyridine |

| Maleic anhydride |

| 2,3-dimethylmaleic anhydride |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-((Methylthio)methyl)pyridin-2-amine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, analogous 2-amino-4-methylpyridine derivatives are synthesized using protecting groups (e.g., 2,5-dimethylpyrrole) to stabilize the amine during alkylation. Deprotection with hydroxylamine hydrochloride yields the final product .

- Key Variables : Solvent choice (THF, ethanol), temperature (room temp vs. reflux), and stoichiometry of methylthio-containing reagents affect regioselectivity. Optimized conditions (e.g., NaH as a base in THF) improve yields up to 80% .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

- Analytical Techniques :

- NMR : NMR confirms the methylthio group (δ ~2.1 ppm for SCH) and pyridine protons (δ 6.5–8.5 ppm). Coupling constants distinguish substituent positions .

- Mass Spectrometry : HRMS or ESI-MS verifies molecular weight (calc. for CHNS: 154.06 g/mol).

- X-ray Crystallography : Resolves bond angles and spatial arrangement, as demonstrated for related 3-nitropyridin-2-amine derivatives .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Solubility : Polar aprotic solvents (DMSO, DMF) enhance solubility due to the pyridine ring’s π-system and amine group. Limited solubility in water (<1 mg/mL) is typical for thioether-containing pyridines .

- Stability : Susceptible to oxidation at the thioether group. Storage under inert gas (N) at −20°C in amber vials minimizes degradation .

Advanced Research Questions

Q. How does the methylthio moiety influence the compound’s reactivity in catalytic or biological systems?

- Mechanistic Insight : The thioether group acts as a weak electron donor, altering redox potential and binding affinity. In coordination chemistry, similar ligands (e.g., bis-pyridylmethyl amines) form stable complexes with transition metals (Cu, Fe), useful in catalysis .

- Biological Relevance : Methylthio groups in pyridines enhance membrane permeability, making the compound a candidate for drug delivery studies. Analogues inhibit enzymes like inducible nitric oxide synthase (iNOS) via competitive binding .

Q. What strategies mitigate competing side reactions (e.g., oxidation or dimerization) during functionalization of the pyridine ring?

- Preventive Measures :

- Use radical scavengers (BHT) to suppress oxidation during alkylation .

- Employ low-temperature (−78°C) lithiation for regioselective C–H functionalization .

- Case Study : Fluorinated derivatives of 2-amino-4-methylpyridine avoid dimerization via steric hindrance from bulkier substituents .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methods :

- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., kinase domains). The methylthio group’s hydrophobicity favors interactions with nonpolar pockets .

- DFT Calculations : Predicts charge distribution and frontier molecular orbitals, guiding derivatization for enhanced bioactivity .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports 31–81% yields for analogous compounds, depending on deprotection efficiency. Contradictions arise from solvent purity and catalyst selection (e.g., Pd/C vs. Raney Ni in hydrogenation) .

- Biological Activity Discrepancies : Methylthio-containing pyridines show variable inhibition potency (IC 0.5–50 µM) across studies due to assay conditions (e.g., pH, co-solvents) .

Research Applications Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.